(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride
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Overview
Description
Amines, such as “(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride”, are organic compounds that contain a basic nitrogen atom with a lone pair . They can act as weak organic bases . Hydrochloric acid is the aqueous solution of hydrogen chloride gas .
Synthesis Analysis
The synthesis of amines and acids can involve various methods. For instance, a sequential labeling strategy enables complete modification of thiols, amines, and acids on peptides or small intact proteins .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions due to their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
The physicochemical properties of a compound are determined by its molecular structure. These properties include molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), aqueous solubility, and others .Scientific Research Applications
Background
(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride is a chemical compound with potential interest in various scientific research fields. However, direct studies specifically focusing on this compound seem to be scarce. Instead, research on related compounds, particularly those involving amino acids, phenyl groups, and their interactions with biological systems, can provide insights into the possible applications and significance of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride in scientific research.
Amino Acids in Biological Systems
Amino acids, including those with phenyl groups, play critical roles in biological systems, serving as building blocks of proteins and participating in various metabolic pathways. Studies on amino acids such as phenylalanine, tyrosine, and tryptophan have highlighted their importance in neurotransmission, metabolic regulation, and as precursors to bioactive compounds (Dinu & Apetrei, 2022). These amino acids are structurally related to (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride, suggesting that the latter could have similar biological relevance.
Potential Therapeutic Applications
The structural components of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride, particularly the amino and phenyl groups, are often found in molecules with significant therapeutic potential. For example, compounds with amino and phenyl groups have been studied for their anti-cancer, anti-inflammatory, and neuroprotective effects. Mimosine, a non-protein amino acid with a phenyl group, has shown diverse biological activities, including anti-cancer and anti-inflammatory effects, suggesting that (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride could have similar properties (Nguyen & Tawata, 2016).
Role in Metabolomics and Chromatography
The application of amino acids and their derivatives in metabolomics and chromatography is well-documented. Hydrophilic interaction chromatography (HILIC), for example, is a technique used to separate and analyze polar compounds, including amino acids. Given its structure, (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride could be a candidate for separation and analysis using HILIC, aiding in the study of metabolites and complex biological samples (Tang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E,3R)-3-amino-6-phenylhex-5-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H/b7-4+;/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREIHEVSPFNFKW-QPJFETGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride |
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